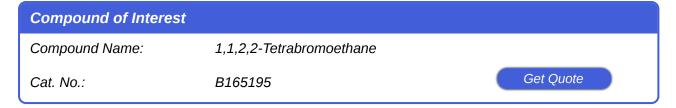


Spectroscopic Profile of 1,1,2,2-Tetrabromoethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,2,2-tetrabromoethane**, a dense halogenated hydrocarbon. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,1,2,2-tetrabromoethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for **1,1,2,2-Tetrabromoethane**



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	6.04[1]	Singlet	J(H,H) = 2.92, J(¹³ C,H) = 181.0[1]	CHBr ₂
13 C	37.8	Singlet	-	CHBr ₂

Note: Due to the molecule's symmetry, both protons and both carbons are chemically equivalent, resulting in a single peak for each.

Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Bands of 1,1,2,2-Tetrabromoethane

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3000	Medium	C-H Stretch
~1200	Strong	C-H Bend (Scissoring)
~670	Strong	C-Br Stretch

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for 1,1,2,2-Tetrabromoethane (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
346	5	[C ₂ H ₂ Br ₄] ⁺ (Molecular Ion)
267	100	[C₂HBr₃]+
187	60	[C ₂ HBr ₂]+
107	40	[C₂HBr]+
81/79	30	[Br] ⁺
·		-



Note: The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: A solution of **1,1,2,2-tetrabromoethane** (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Parameters:
 - A standard one-pulse sequence is utilized.
 - The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).
 - A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signalto-noise ratio.
- 13C NMR Parameters:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each carbon environment.
 - The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220 ppm).
 - A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure a good signal-to-noise ratio due to the low natural abundance of ¹³C.



• Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition (Neat Liquid):

- Sample Preparation: A single drop of neat **1,1,2,2-tetrabromoethane** is placed directly onto the surface of a diamond or zinc selenide attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be created by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2][3]
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- · Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal or salt plates is recorded.
 - The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

- Sample Introduction: A small amount of 1,1,2,2-tetrabromoethane is introduced into the
 mass spectrometer, typically via a direct insertion probe or by injection into a gas
 chromatograph (GC-MS). The sample is vaporized in the ion source.
- Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

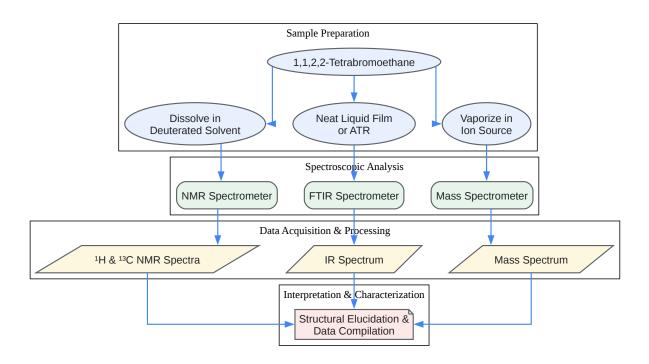


- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1,2,2-tetrabromoethane**.





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Caption: General workflow for spectroscopic analysis.

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